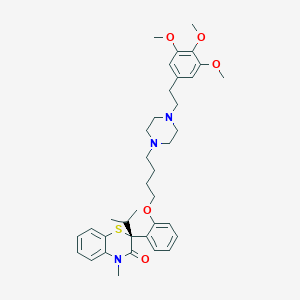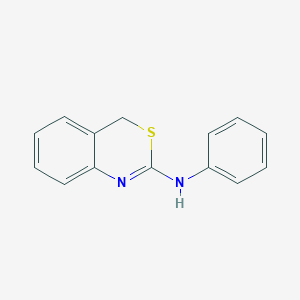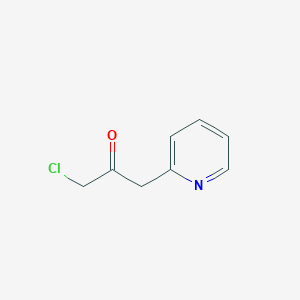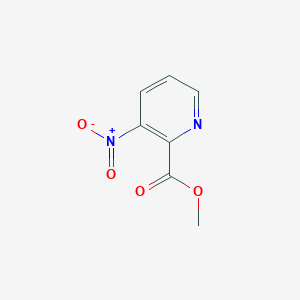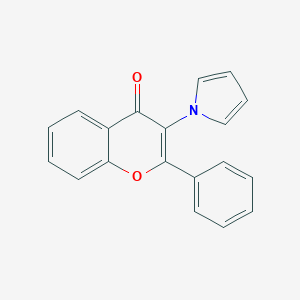
2-Phenyl-3-pyrrol-1-ylchromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-3-pyrrol-1-ylchromen-4-one, also known as PPC, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. PPC is a member of the chromone family of compounds, which are known for their diverse biological activities.
Applications De Recherche Scientifique
2-Phenyl-3-pyrrol-1-ylchromen-4-one has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-Phenyl-3-pyrrol-1-ylchromen-4-one has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. For example, 2-Phenyl-3-pyrrol-1-ylchromen-4-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. In agriculture, 2-Phenyl-3-pyrrol-1-ylchromen-4-one has been shown to exhibit insecticidal properties, making it a potential alternative to traditional pesticides. In materials science, 2-Phenyl-3-pyrrol-1-ylchromen-4-one has been used as a building block for the synthesis of novel polymers with unique properties.
Mécanisme D'action
The mechanism of action of 2-Phenyl-3-pyrrol-1-ylchromen-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. For example, 2-Phenyl-3-pyrrol-1-ylchromen-4-one has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. 2-Phenyl-3-pyrrol-1-ylchromen-4-one has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Effets Biochimiques Et Physiologiques
2-Phenyl-3-pyrrol-1-ylchromen-4-one has been shown to exhibit a variety of biochemical and physiological effects in cells and organisms. For example, 2-Phenyl-3-pyrrol-1-ylchromen-4-one has been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. 2-Phenyl-3-pyrrol-1-ylchromen-4-one has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, 2-Phenyl-3-pyrrol-1-ylchromen-4-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-Phenyl-3-pyrrol-1-ylchromen-4-one has several advantages for use in lab experiments, including its relative ease of synthesis, low toxicity, and diverse biological activities. However, there are also limitations to its use, including its relatively low solubility in aqueous solutions and its potential for non-specific binding to proteins.
Orientations Futures
There are several future directions for research on 2-Phenyl-3-pyrrol-1-ylchromen-4-one, including the development of new synthetic methods, the identification of new biological activities, and the optimization of its pharmacological properties. One potential area of research is the development of 2-Phenyl-3-pyrrol-1-ylchromen-4-one derivatives with improved solubility and bioavailability. Another potential area of research is the identification of new targets for 2-Phenyl-3-pyrrol-1-ylchromen-4-one, such as specific cancer cell types or insect species. Overall, the diverse biological activities of 2-Phenyl-3-pyrrol-1-ylchromen-4-one make it a promising candidate for further research in a variety of fields.
Méthodes De Synthèse
2-Phenyl-3-pyrrol-1-ylchromen-4-one can be synthesized using a variety of methods, including the condensation of 4-hydroxycoumarin with substituted pyrroles. One common method involves the reaction of 4-hydroxycoumarin with pyrrole in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. This reaction results in the formation of 2-Phenyl-3-pyrrol-1-ylchromen-4-one, which can be purified using standard chromatographic techniques.
Propriétés
Numéro CAS |
107792-81-4 |
|---|---|
Nom du produit |
2-Phenyl-3-pyrrol-1-ylchromen-4-one |
Formule moléculaire |
C19H13NO2 |
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
2-phenyl-3-pyrrol-1-ylchromen-4-one |
InChI |
InChI=1S/C19H13NO2/c21-18-15-10-4-5-11-16(15)22-19(14-8-2-1-3-9-14)17(18)20-12-6-7-13-20/h1-13H |
Clé InChI |
FELSABUXASHGRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N4C=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N4C=CC=C4 |
Synonymes |
4H-1-Benzopyran-4-one,2-phenyl-3-(1H-pyrrol-1-yl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



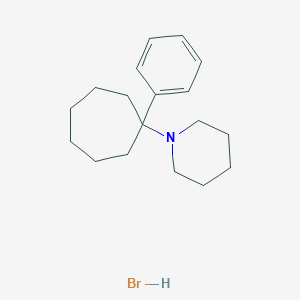
![Pentanol-N, [1-14C]](/img/structure/B9599.png)
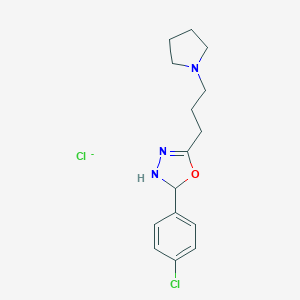
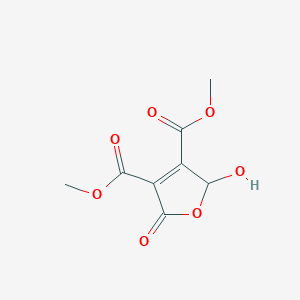
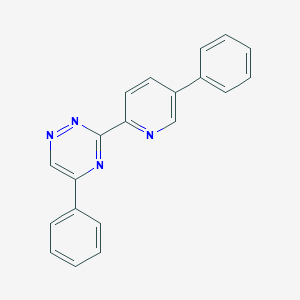
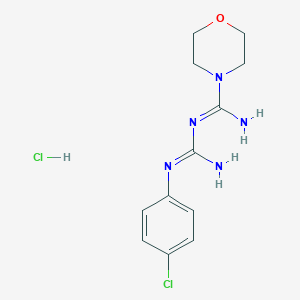
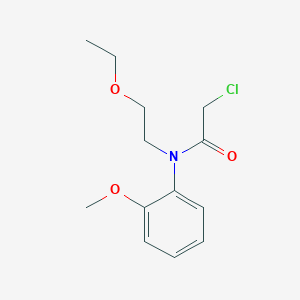
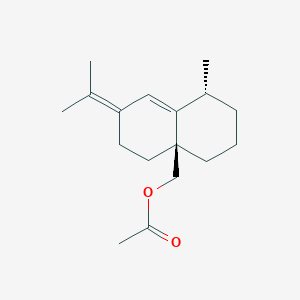
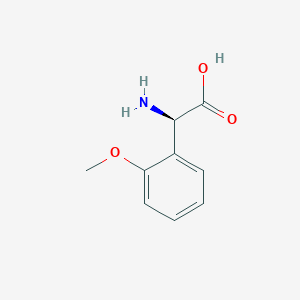
![Hexasodium;8-[[4-methyl-3-[[2-methyl-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B9620.png)
